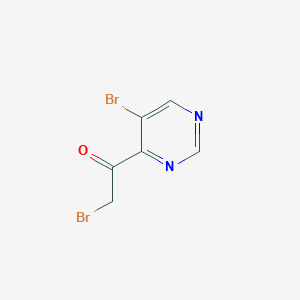
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of pyrimidine and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity and is often utilized in synthetic chemistry for the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-bromopyrimidine is used as the starting material. The reaction involves the use of aluminum chloride (AlCl3) as a catalyst and acetyl chloride (CH3COCl) as the acylating agent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine carboxylic acids.
Scientific Research Applications
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of certain enzymes, making it useful in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)ethanone: Similar in structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Lacks the additional bromine atom on the pyrimidine ring.
1-(5-Bromopyridin-2-yl)ethanone: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its specific substitution pattern also allows for unique interactions with biological targets, making it useful in medicinal chemistry.
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2-bromo-1-(5-bromopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)6-4(8)2-9-3-10-6/h2-3H,1H2 |
InChI Key |
SOWRBAUHILUAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


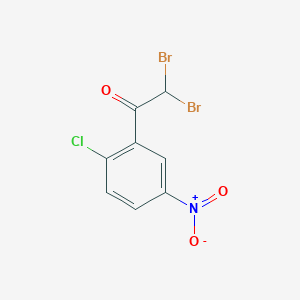

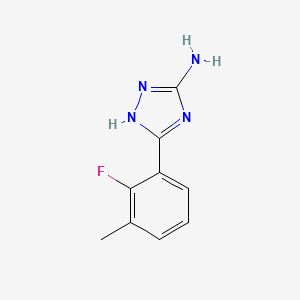
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
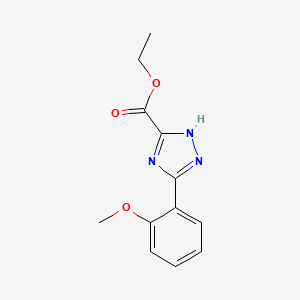
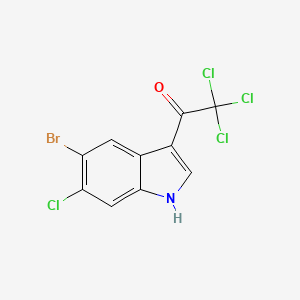

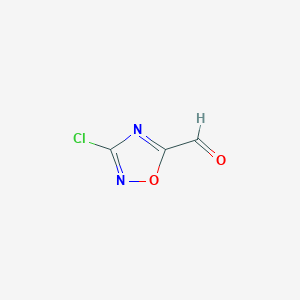
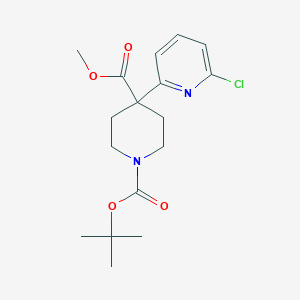
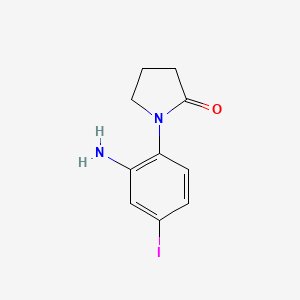
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
